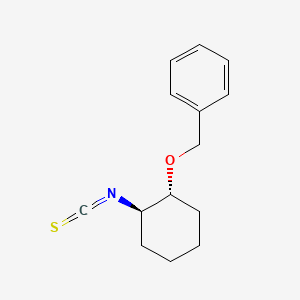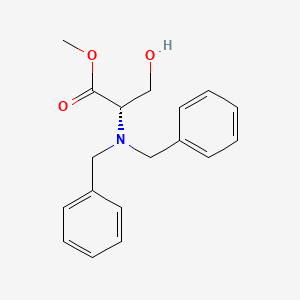
Rp-cGMPS triethylammonium salt
描述
作用机制
Target of Action
Rp-cGMPS triethylammonium salt primarily targets cGMP-dependent protein kinase (PKG) . PKG is a key player in various cellular signaling pathways, and its activation or inhibition can significantly influence these pathways .
Mode of Action
Rp-cGMPS is an analogue of the parent second messenger cyclic GMP, where one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . This compound acts as a competitive antagonist of cGMP-induced activation of PKG . It binds to the active sites of PKG, thereby preventing the binding of cGMP and inhibiting the activation of the kinase .
Biochemical Pathways
The primary biochemical pathway affected by Rp-cGMPS is the cGMP-PKG signaling pathway . By inhibiting PKG, Rp-cGMPS can disrupt the normal functioning of this pathway, leading to downstream effects on various cellular processes that are regulated by PKG .
Pharmacokinetics
Rp-cGMPS exhibits metabolic stability against mammalian cyclic nucleotide-responsive phosphodiesterases . It has low lipophilicity and hence only poor membrane permeability . These properties can impact the bioavailability of Rp-cGMPS in biological systems .
Result of Action
The inhibition of PKG by Rp-cGMPS can lead to a variety of molecular and cellular effects, depending on the specific biological system and the role of PKG in that system . For instance, in systems where PKG activation is associated with cellular proliferation, the inhibition of PKG by Rp-cGMPS could potentially lead to a decrease in proliferation .
Action Environment
The action, efficacy, and stability of Rp-cGMPS can be influenced by various environmental factors. For instance, the presence of oxidizing agents can accelerate the sulfur/oxygen exchange, potentially leading to the formation of cGMP and reducing the effectiveness of Rp-cGMPS . Furthermore, the compound’s poor membrane permeability suggests that it may be less effective in environments with high lipid content .
生化分析
Biochemical Properties
Rp-cGMPS triethylammonium salt interacts with cAMP binding sites on the regulatory subunits of PKA . It acts as a competitive antagonist of cAMP-induced activation of PKA .
Cellular Effects
It is known to influence cell function by interacting with cAMP binding sites on the regulatory subunits of PKA .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a competitive antagonist of cAMP-induced activation of PKA . It interacts with cAMP binding sites on the regulatory subunits of PKA .
Temporal Effects in Laboratory Settings
It is known to be resistant to hydrolysis by phosphodiesterases .
准备方法
The synthesis of Rp-cGMPS triethylammonium salt involves the reaction of guanosine with thiophosphoryl chloride to form guanosine 3’,5’-cyclic monophosphorothioate. This intermediate is then treated with triethylamine to yield the triethylammonium salt form . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the thiophosphoryl group.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves high-purity reagents and controlled environments to ensure the integrity of the product.
化学反应分析
Rp-cGMPS triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphoryl group is replaced by other nucleophiles.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form guanosine and thiophosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Rp-cGMPS triethylammonium salt is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Some of its applications include:
Inhibition of cyclic guanosine monophosphate-dependent protein kinase: This compound is used to study the role of cyclic guanosine monophosphate-dependent protein kinase in various cellular processes.
Signal transduction research: It helps in understanding the signaling pathways involving cyclic guanosine monophosphate and its related kinases.
Pharmacological studies: The compound is used to investigate the effects of cyclic guanosine monophosphate-dependent protein kinase inhibition in various disease models, including cardiovascular diseases and neurological disorders.
相似化合物的比较
Rp-cGMPS triethylammonium salt is unique in its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinase Iα without affecting other kinases. Similar compounds include:
Sp-cGMPS triethylammonium salt: Another diastereomer of guanosine 3’,5’-cyclic monophosphorothioate, which has different inhibitory properties.
8-Bromo-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analog that activates cyclic guanosine monophosphate-dependent protein kinase.
8-Chloro-cyclic guanosine monophosphate: Another analog used to study cyclic guanosine monophosphate signaling pathways.
These compounds differ in their specificity and potency towards cyclic guanosine monophosphate-dependent protein kinase and are used in various research applications to dissect the roles of cyclic guanosine monophosphate signaling.
属性
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-,22?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVIQYPGQBMDDI-QKAIHBBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-tert-Butyl-4-(2,6-dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3183194.png)



![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)


![2-[(3R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)




![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)
